6-Methylcoumarin
Overview
Description
Synthesis Analysis
6-Methylcoumarin can be synthesized by heating 6-methyl coumarin-3-carboxylic acid to 300 to 340°C; by condensation of p-cresol-disulfonic acid with fumaric acid in the presence of H2SO4; by condensation of p-homosalicyclic aldehyde with malonic acid in the presence of aniline, followed by heating for the lactone; from salicylaldehyde with propionic acid anhydride and sodium propionate .Molecular Structure Analysis
The molecular structure of 6-Methylcoumarin is represented by the SMILES stringCc1ccc2OC(=O)C=Cc2c1
. The InChI representation is 1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3
. Chemical Reactions Analysis
6-Methylcoumarin reacts with acids to liberate heat along with alcohols and acids. It generates heat with strong oxidizing acids and basic solutions. It also generates flammable hydrogen with alkali metals and hydrides .Physical And Chemical Properties Analysis
6-Methylcoumarin is a white to almost white crystalline powder with a somewhat coconut-like odor . It has a melting point of 73-76 °C (lit.) and a boiling point of 303 °C/725 mmHg (lit.) . It is soluble in benzene, hot ethanol, and non-volatile oil, but insoluble in hot water .Scientific Research Applications
Application 1: Melanogenesis Promotion
- Scientific Field : Dermatology and Cosmetology
- Summary of the Application : 6-Methylcoumarin has been found to significantly increase melanin synthesis in a concentration-dependent manner . This suggests that it may be an effective pigmentation stimulator for use in cosmetics and the medical treatment of photoprotection and hypopigmentation disorders .
- Methods of Application or Experimental Procedures : The effects of 6-Methylcoumarin on melanogenesis were investigated using a murine melanoma cell line from a C57BL/6J mouse called B16F10 . The molecular mechanism whereby 6-Methylcoumarin-induced melanogenesis influences the melanogenesis-related protein expression and melanogenesis-regulating protein activation was assessed .
- Results or Outcomes : Only 6-Methylcoumarin significantly increased the melanin synthesis in a concentration-dependent manner . It also increased the tyrosinase, TRP-1, TRP-2, and MITF protein levels in a concentration-dependent manner . 6-Methylcoumarin increased the p38, JNK, and PKA phosphorylation in the B16F10 cells, whereas it decreased the phosphorylated ERK, Akt, and CREB expressions . In addition, the 6-Methylcoumarin activated GSK3β and β-catenin phosphorylation and reduced the β-catenin protein level .
Application 2: Fragrance Industry
- Scientific Field : Perfumery and Cosmetology
- Summary of the Application : The unique aroma of 6-Methylcoumarin makes it a valuable ingredient in various perfumes and cosmetic products . It adds a touch of sweetness and complexity to floral and oriental fragrances .
- Methods of Application or Experimental Procedures : 6-Methylcoumarin is often used in conjunction with other fragrant molecules in the formulation of perfumes and cosmetic products . It also finds application in flavorings, particularly in beverages like vanilla-flavored drinks and confectionery .
- Results or Outcomes : Its subtle vanilla-like sweetness adds a delightful touch to the products it is used in .
Application 3: Biomedical Applications
- Scientific Field : Biomedical Research
- Summary of the Application : While research is ongoing and conclusive evidence is still being gathered, 6-Methylcoumarin has shown potential in various areas .
- Methods of Application or Experimental Procedures : Studies have been conducted to investigate the potential antioxidant properties of 6-Methylcoumarin . Some studies have also indicated potential antimicrobial activity against certain bacterial and fungal strains .
Application 4: Research and Development
- Scientific Field : Chemical Research
- Summary of the Application : Beyond its current uses, 6-Methylcoumarin serves as a valuable tool in research and development .
- Methods of Application or Experimental Procedures : It serves as a precursor for the synthesis of other important molecules, including pharmaceuticals and dyes .
- Results or Outcomes : The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system have paved the way for selective modifications .
Application 5: Antifungal Activity
- Scientific Field : Microbiology
- Summary of the Application : 6-Methylcoumarin has shown potential antifungal activity against certain fungal strains .
- Methods of Application or Experimental Procedures : The antifungal activity of 6-Methylcoumarin was tested against Valsa mali, a fungal pathogen . The growth of V. mali mycelia and the germination of spores were observed in a concentration-dependent manner .
- Results or Outcomes : 6-Methylcoumarin slowed down the growth of V. mali mycelia and the germination of spores . It increased mycelial conductivity, extracellular protein leakage, and MDA content, resulting in damage to the cell membrane .
Application 6: Neurodegenerative Diseases
- Scientific Field : Neurology
- Summary of the Application : Ongoing research explores the potential use of 6-Methylcoumarin in the treatment of neurodegenerative diseases .
- Methods of Application or Experimental Procedures : The potential of 6-Methylcoumarin in treating neurodegenerative diseases is being explored through various in vitro and in vivo studies .
- Results or Outcomes : While the research is still in its early stages, preliminary results suggest that 6-Methylcoumarin may have potential therapeutic effects in neurodegenerative diseases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFYOPQLGGEACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Record name | 6-METHYLCOUMARIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025588 | |
Record name | 6-Methyl coumarin | |
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Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
6-methylcoumarin appears as white crystals with a flavor of vanilla. Insoluble in water. (NTP, 1992), White solid; [HSDB], Solid, White crystal solid; coconut-like aroma | |
Record name | 6-METHYLCOUMARIN | |
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Record name | Methyl coumarin | |
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Record name | 6-Methylcoumarin | |
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Record name | 6-Methylcoumarin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1163/ | |
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Boiling Point |
577 °F at 725 mmHg (NTP, 1992), 304 °C | |
Record name | 6-METHYLCOUMARIN | |
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Record name | METHYL COUMARIN | |
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Flash Point |
266 °F (NTP, 1992) | |
Record name | 6-METHYLCOUMARIN | |
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Solubility |
Insoluble (NTP, 1992), Very slightly sol in hot water; insol in petroleum ether; sol in oils., soluble in alcohol /both alpha and beta forms/, Very soluble in ethanol, ether, benzene; slightly soluble in chloroform, Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | 6-METHYLCOUMARIN | |
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Record name | METHYL COUMARIN | |
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Record name | 6-Methylcoumarin | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1163/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Mechanism of Action |
...6-Methylcoumarin... undergoes direct photolysis with an estimated half-life of 83 min when illuminated with mid-latitude U.S., noon-centered, equinox sunlight and a quantum yield for photolysis at 313 nm of phi=3 x 10(-3). .../There is/ evidence that singlet molecular oxygen ((1)O2) is formed in illuminated solns containing 6-MC. An estimated value of phi=0.01 is reported for the (1)O2 quantum yield at 313 nm. Formation of (1)O2 is significant because it is known to react with a variety of biomolecules and it is possible that (1)O2 formation is at least partially responsible for reports of 6-MC photoallergenicity and phototoxicity., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/ | |
Record name | METHYL COUMARIN | |
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Product Name |
6-Methylcoumarin | |
Color/Form |
White, crystalline solid, White needles from benzene | |
CAS RN |
92-48-8 | |
Record name | 6-METHYLCOUMARIN | |
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Record name | 6-Methylcoumarin | |
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Record name | Methyl coumarin | |
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Record name | 2H-1-Benzopyran-2-one, 6-methyl- | |
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Record name | 6-Methyl coumarin | |
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Record name | 6-methylcoumarin | |
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Record name | 6-METHYLCOUMARIN | |
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Record name | METHYL COUMARIN | |
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Record name | 6-Methylcoumarin | |
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Melting Point |
167 to 169 °F (NTP, 1992), 76.5 °C, Exists as alpha and beta forms, melting point(alpha): 90 °C, melting point (beta): 82 °C; both forms are soluble in alcohol; combustible | |
Record name | 6-METHYLCOUMARIN | |
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Record name | 6-Methylcoumarin | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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